4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a hydroxyl group, a carboxylic acid group, and a 4-methylphenyl substituent on the pyrazole ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction temperature and time can vary depending on the specific reagents and conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-methanol or 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-aldehyde.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
- 4-hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJNPVATTYIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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